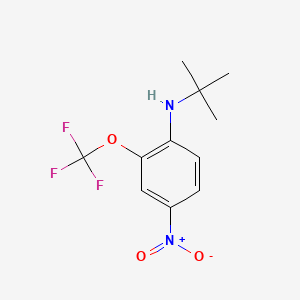

N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline

Descripción

N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline (CAS: 1352318-51-4) is a fluorinated aromatic amine with the molecular formula C₁₁H₁₃F₃N₂O₃ and a molar mass of 278.23 g/mol . Structurally, it features a nitro (-NO₂) group at the para position, a trifluoromethoxy (-OCF₃) group at the ortho position, and a bulky tert-butyl (-C(CH₃)₃) substituent on the aniline nitrogen. This compound is classified as a biochemical reagent and is commercially available with a purity of 98% . Its storage conditions are specified as room temperature, indicating moderate stability under ambient conditions .

Propiedades

IUPAC Name |

N-tert-butyl-4-nitro-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O3/c1-10(2,3)15-8-5-4-7(16(17)18)6-9(8)19-11(12,13)14/h4-6,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNGJEYVRZPVIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=C(C=C1)[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718328 | |

| Record name | N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-51-4 | |

| Record name | Benzenamine, N-(1,1-dimethylethyl)-4-nitro-2-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline typically involves the nitration of N-tert-butyl-2-(trifluoromethoxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aniline ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions: N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: N-tert-Butyl-4-amino-2-(trifluoromethoxy)aniline.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives such as quinones.

Aplicaciones Científicas De Investigación

N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline depends on its specific applicationThe nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components and influence biological pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties of N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline , the following structurally or functionally related compounds are analyzed:

Structural Analogs with Trifluoromethoxy Groups

4-(Trifluoromethoxy)aniline Derivatives () :

Aryl-urea and sulfonylurea derivatives synthesized from 4-(trifluoromethoxy)aniline (e.g., compounds 7–11 and 13–17 ) share the trifluoromethoxy substituent. These compounds exhibit good to excellent yields (70–95%) under metal-free conditions, highlighting synthetic accessibility. The trifluoromethoxy group enhances electron deficiency, which may influence nucleophilic substitution or biological activity .3,5-Dibromo-4-(trifluoromethoxy)aniline () :

This compound replaces nitro and tert-butyl groups with bromine atoms. The bromine substituents increase molecular weight (367.97 g/mol vs. 278.23 g/mol for the target compound) and alter reactivity, making it suitable as an intermediate in agrochemicals and pharmaceuticals . The trifluoromethoxy group retains electron-withdrawing effects, but bromine introduces steric and electronic differences .

Nitro vs. Nitroso Derivatives ()

Compounds such as N1-Butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine (2c) feature a nitroso (-NO) group instead of nitro (-NO₂). Nitroso derivatives are more reactive in redox reactions, which may limit their utility in long-term applications .

tert-Butyl Substituents ()

Compounds like N1-Benzyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine (2h) incorporate tert-butyl or benzyl groups. However, benzyl groups in analogs like 2h offer π-π stacking interactions, which may enhance binding affinity in certain applications .

Trifluoromethoxy Aniline Schiff Bases ()

Schiff bases derived from trifluoromethoxy aniline (e.g., Cu(II) complexes) exhibit antioxidant, anticancer, and antimicrobial activities . Unlike the target compound, these derivatives feature imine (-C=N-) linkages, which coordinate with metal ions to enhance bioactivity. The nitro group in the target compound may instead serve as a precursor for further functionalization rather than direct biological activity .

Comparative Data Table

Key Findings

Electronic Effects : The trifluoromethoxy group in the target compound and its analogs enhances electron deficiency, influencing reactivity and interaction with biological targets .

Steric Influence : The tert-butyl group provides steric protection, contrasting with smaller substituents (e.g., methyl or benzyl) in related compounds .

Applications : While the target compound is a biochemical reagent, analogs with bromine or metal-coordinating groups are tailored for agrochemical or therapeutic uses .

Actividad Biológica

N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from various research sources.

Chemical Structure and Properties

N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline has the following chemical formula:

- Linear Formula : CHFNO

- CAS Number : 1352318-51-4

The presence of a nitro group and a trifluoromethoxy group contributes to its unique electronic properties, making it a candidate for various biological interactions.

The biological activity of N-tert-butyl-4-nitro-2-(trifluoromethoxy)aniline is primarily attributed to its ability to undergo bioreduction, forming reactive intermediates that can interact with cellular components. These interactions may influence various biological pathways, including:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cellular Uptake and Distribution : The trifluoromethoxy group enhances lipophilicity, potentially improving cellular uptake.

Biological Activity Overview

Research has indicated that N-tert-butyl-4-nitro-2-(trifluoromethoxy)aniline exhibits moderate biological activity against certain pathogens. The following table summarizes its activity against various microorganisms based on available studies:

Case Studies and Research Findings

- Antiparasitic Activity : A study evaluated the compound's effectiveness against T. gondii, revealing moderate activity which suggests potential as an antiparasitic agent. The structure-activity relationship (SAR) indicated that modifications could enhance efficacy against this pathogen .

- Antimalarial Properties : Research into derivatives of N-tert-butyl-4-nitro-2-(trifluoromethoxy)aniline showed promising results against chloroquine-resistant strains of P. falciparum. The findings suggest that this compound could be a lead in developing new antimalarial drugs .

- Antifungal Activity : The compound demonstrated inhibitory effects against C. albicans, indicating potential for use in antifungal therapies. Its mechanism may involve disruption of fungal cell membranes or interference with metabolic pathways essential for fungal survival .

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-tert-butyl-4-nitro-2-(trifluoromethoxy)aniline, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-tert-butyl-4-nitroaniline | Lacks trifluoromethoxy group | Lower reactivity and selectivity |

| 4-Nitro-2-(trifluoromethoxy)aniline | Lacks tert-butyl group | Different steric properties |

| N-tert-butyl-2-(trifluoromethoxy)aniline | Lacks nitro group | Altered electronic properties |

The combination of functional groups in N-tert-butyl-4-nitro-2-(trifluoromethoxy)aniline provides distinct electronic and steric properties, enhancing its potential applications in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.